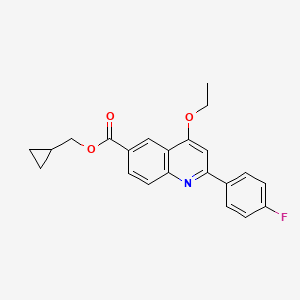

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Description

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core, a fluorophenyl group, and a cyclopropylmethyl ester, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-2-26-21-12-20(15-5-8-17(23)9-6-15)24-19-10-7-16(11-18(19)21)22(25)27-13-14-3-4-14/h5-12,14H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJQYMGDDNNNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the cyclopropylmethyl ester. Key steps may include:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the Fluorophenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with cyclopropylmethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the ester group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that quinoline derivatives, including cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For example, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .

Pharmacological Applications

2.1 TRPM8 Antagonism

this compound may serve as a TRPM8 (transient receptor potential cation channel subfamily M member 8) antagonist. TRPM8 is involved in thermosensation and nociception, and antagonists of this channel are being explored for their potential in treating pain and inflammatory conditions. The compound's structural features suggest it could modulate TRPM8 activity effectively, warranting further pharmacological studies .

2.2 Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes critical to metabolic pathways, such as nicotinamide phosphoribosyltransferase (NAMPT). Inhibition of NAMPT has implications for cancer metabolism and could lead to novel therapeutic strategies targeting tumor growth and survival .

Case Studies

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A key intermediate in the synthesis of pitavastatin, a cholesterol-lowering agent.

4-Fluoroquinoline Derivatives: These compounds share the quinoline core and fluorophenyl group, exhibiting similar chemical properties and reactivity.

Uniqueness

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate stands out due to its unique ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Biological Activity

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16FNO2

- Molecular Weight : 293.3 g/mol

- IUPAC Name : [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Research indicates that this compound exhibits its biological effects primarily through the inhibition of phosphodiesterase 4D (PDE4D). This inhibition is crucial because PDE4D plays a significant role in inflammatory processes and has been implicated in various diseases, including asthma and cancer.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In experimental models, it inhibited allergen-induced lung inflammation and reduced levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. This suggests a potential therapeutic application in treating respiratory conditions like asthma .

Anticancer Activity

In vitro studies have shown that this compound can selectively induce cytotoxic effects in cancer cell lines, including MDA-MB-231 (breast cancer) and BT-549 cells. The compound's mechanism appears to involve interactions with cell cycle-related proteins such as CDK2 and cyclin D1, leading to inhibited tumor growth without affecting normal cell proliferation .

Case Studies

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- PDE Inhibition : The compound exhibited selective inhibition of PDE4D with an IC50 value of approximately 20.8 µM, indicating its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity : It selectively induced apoptosis in cancer cells while sparing normal cells, showcasing its potential as an anticancer agent .

- Mechanistic Insights : The interaction with cell cycle regulators suggests that further structural modifications could enhance its efficacy and selectivity against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.